Elomotecan

Übersicht

Beschreibung

Elomotecan, also known as BN80927, is a camptothecin analog belonging to the homocamptothecin family. This compound is a potent inhibitor of both topoisomerases I and II, which are enzymes crucial for DNA replication and cell division. This compound has shown significant potential in reducing the proliferation of various tumor cells, making it a promising candidate for cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elomotecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structureThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form. The compound is then formulated into a suitable dosage form for clinical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elomotecan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Elomotecan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Topoisomerasen und die Entwicklung neuer Antikrebsmittel zu untersuchen.

Biologie: Wird untersucht auf seine Auswirkungen auf die Zellproliferation, Apoptose und DNA-Schadensantwort in verschiedenen Zelllinien.

Medizin: Wird als potenzielles Therapeutikum für die Behandlung fortgeschrittener solider Tumoren und anderer Malignome erforscht.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Wirkstofftransportsysteme eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Topoisomerase I und II hemmt, Enzyme, die für die Auflösung der Torsionsspannung in der DNA während der Replikation und Transkription verantwortlich sind. Durch die Hemmung dieser Enzyme induziert this compound DNA-Schäden, was zu einem Zellzyklusarrest und Apoptose in Tumorzellen führt. Die Fähigkeit der Verbindung, sowohl die Topoisomerase I als auch die Topoisomerase II anzugreifen, bietet einen dualen Wirkmechanismus, der ihre Antikrebseffizienz erhöht .

Ähnliche Verbindungen:

Topotecan: Ein weiteres Camptothecin-Analogon, das speziell die Topoisomerase I hemmt.

Irinotecan: Ein Camptothecin-Derivat, das zur Behandlung von Darmkrebs eingesetzt wird und ebenfalls die Topoisomerase I angreift.

Diflomotecan: Ein Homocamptothecin-Analogon mit ähnlicher inhibitorischer Aktivität gegen die Topoisomerase I und II.

Einzigartigkeit von this compound: Elomotecans einzigartige Fähigkeit, sowohl die Topoisomerase I als auch die Topoisomerase II zu hemmen, unterscheidet es von anderen Camptothecin-Analogen, die typischerweise nur eines dieser Enzyme angreifen. Dieser duale Hemmmechanismus bietet ein breiteres Spektrum an Antikrebseffizienz und reduziert die Wahrscheinlichkeit von Tumorresistenz aufgrund von Veränderungen in einem der Enzyme .

Wirkmechanismus

Elomotecan exerts its effects by inhibiting the activity of topoisomerases I and II, which are enzymes responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in tumor cells. The compound’s ability to target both topoisomerases I and II provides a dual mechanism of action, enhancing its anticancer efficacy .

Vergleich Mit ähnlichen Verbindungen

Topotecan: Another camptothecin analog that specifically inhibits topoisomerase I.

Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer, also targeting topoisomerase I.

Diflomotecan: A homocamptothecin analog with similar inhibitory activity against topoisomerases I and II.

Uniqueness of Elomotecan: this compound’s unique ability to inhibit both topoisomerases I and II sets it apart from other camptothecin analogs, which typically target only one of these enzymes. This dual inhibition mechanism provides a broader spectrum of anticancer activity and reduces the likelihood of tumor resistance due to alterations in either enzyme .

Biologische Aktivität

Elomotecan, also known as BN 80927, is a novel compound derived from the camptothecin family, specifically designed to target topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical trials, and potential mechanisms of action.

Pharmacokinetics and Dosage

A Phase I clinical trial evaluated the pharmacokinetic profile of this compound administered as a 30-minute intravenous infusion. The study included 56 patients with advanced solid tumors and assessed doses ranging from 1.5 to 75 mg every three weeks. Key findings included:

- Linear Pharmacokinetics : this compound exhibited linear pharmacokinetics, with clearance rates decreasing with age. Specifically, clearance was reduced by 47% and 61% in patients aged 60 and 80 years, respectively, compared to those aged 30 years .

- Toxicity Profile : The most significant dose-limiting toxicity was neutropenia, with severe (grade 4) neutropenia observed in 20% of the patients at the recommended dose (60 mg). Other adverse effects included asthenia (5%), nausea (2%), and vomiting (2%) .

Efficacy in Clinical Trials

This compound has shown promising antitumor activity across various studies:

- Stable Disease : In the cohort receiving the recommended dose, 41.7% of patients achieved stable disease with a mean duration of 123.6 ± 43.4 days .

- Comparison with Other Agents : this compound demonstrated higher potency in reducing tumor cell proliferation compared to other reference anticancer agents targeting topoisomerases I and II .

This compound's mechanism involves dual inhibition of topoisomerases I and II:

- Topoisomerase Inhibition : It retains the topoisomerase I inhibitory action characteristic of camptothecin while also exhibiting catalytic inhibition of topoisomerase II. This dual action enhances its cytotoxic effects against various cancer cell lines .

- Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways, which may contribute to its efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

Eigenschaften

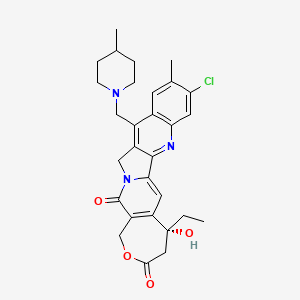

IUPAC Name |

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQREZSTQZWNAG-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176608 | |

| Record name | Elomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220998-10-7 | |

| Record name | Elomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elomotecan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.